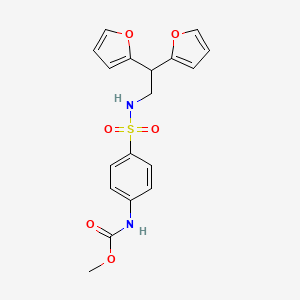
methyl (4-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl (4-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)phenyl)carbamate” is a complex organic compound. It contains a carbamate group (-NHCOO-) and a sulfamoyl group (-SO2NH-), both of which are common in many pharmaceuticals . The compound also contains furan rings, which are oxygen-containing heterocycles .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The furan rings would contribute to the aromaticity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carbamate and sulfamoyl groups, as well as the furan rings. For instance, furan rings can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carbamate group could increase its polarity .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
The synthesis of novel sulfonamide carbamates, including structures akin to methyl (4-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)phenyl)carbamate, demonstrates significant antimicrobial activity. The creation of these compounds involves treating N-substituted 4-isothiocyanatophenyl sulfonamides with ethyl carbamate, leading to hybrids that exhibit potent antibacterial properties. Molecular docking studies further underline the potential of these hybrids in targeting microbial agents, showcasing their applicability in the development of new antimicrobial strategies (Hussein, 2018).
Chemical Transformations and Applications
Research into the chemical transformations of methyl [4-(oxoacetyl)phenyl]carbamate reveals its versatility in synthesizing a variety of organic compounds. The oxidation and subsequent reactions with different reagents lead to the creation of novel pyridazine and quinoxalinyl derivatives. These findings highlight the compound's utility in organic synthesis, paving the way for the development of new materials and pharmaceuticals (Velikorodov & Shustova, 2017).
Novel Catalytic Applications
Investigations into nickel-catalyzed cross-coupling reactions have identified the effective use of carbamates and similar electrophiles in creating complex organic frameworks. This research expands the scope of using carbamate derivatives in synthetic chemistry, offering new pathways for constructing biologically active molecules and enhancing material properties (Leowanawat, Zhang, & Percec, 2012).
Prodrug Development
Carbamate analogues have been synthesized and evaluated as prodrugs, demonstrating significant potential in treating Pneumocystis carinii pneumonia. This research indicates the importance of carbamate structures in the development of therapeutic agents, especially for conditions where conventional treatments are ineffective or resistant (Rahmathullah, Hall, Bender, McCurdy, Tidwell, & Boykin, 1999).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl N-[4-[2,2-bis(furan-2-yl)ethylsulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c1-24-18(21)20-13-6-8-14(9-7-13)27(22,23)19-12-15(16-4-2-10-25-16)17-5-3-11-26-17/h2-11,15,19H,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYIWADRXQLGCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)phenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2784938.png)
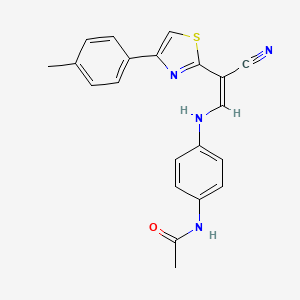
![Ethyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride](/img/structure/B2784941.png)
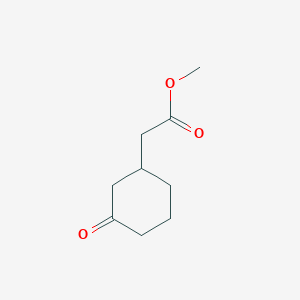
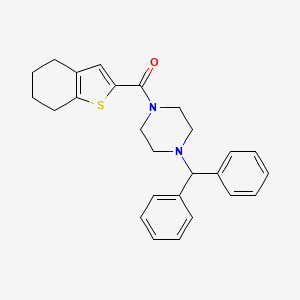
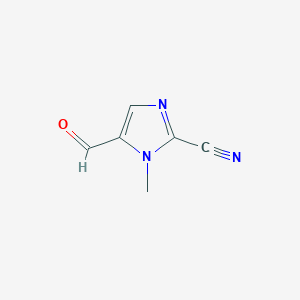
![4-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2784948.png)
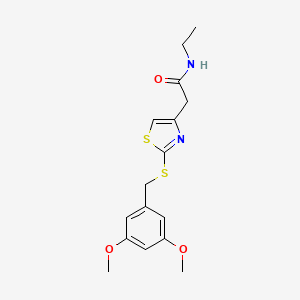
![8-Oxa-3-azaspiro[5.6]dodecane;hydrochloride](/img/structure/B2784951.png)
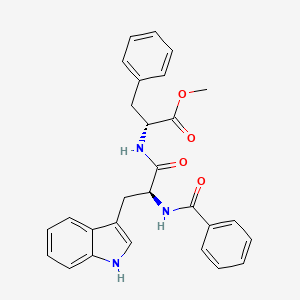
![N-butyl-2-(6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2784953.png)
![4-methanesulfonyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2784956.png)